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molecular formula C31H40N2O2 B1200312 1,1'-(9H-Fluorene-2,7-diyl)bis(4-piperidinobutan-1-one) CAS No. 34927-63-4

1,1'-(9H-Fluorene-2,7-diyl)bis(4-piperidinobutan-1-one)

Cat. No. B1200312
M. Wt: 472.7 g/mol
InChI Key: KQKCWHPANDHXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041165

Procedure details

A mixture of 18.8 g (0.05 mole) of 2,7-bis(4-chlorobutyryl)fluorene, prepared in Example 10, 34.0 g (0.4 mole) of piperidine, 16.6 g (0.1 mole) of potassium iodide in 200 ml of butanone is stirred and refluxed for three days. The reaction mixture is poured into 1000 ml of water, and the solid which is precipitated is filtered and recrystallized twice from chloroform-acetone to give 2,7-bis(4-piperidinobutyryl)fluorene, M.P. 157°-159° C.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:19]=[CH:18][C:17]2[C:16]3[C:11](=[CH:12][C:13]([C:20](=[O:25])[CH2:21][CH2:22][CH2:23]Cl)=[CH:14][CH:15]=3)[CH2:10][C:9]=2[CH:8]=1)=[O:6].[NH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1.[I-].[K+].O>CC(=O)CC>[N:26]1([CH2:2][CH2:3][CH2:4][C:5]([C:7]2[CH:19]=[CH:18][C:17]3[C:16]4[C:11](=[CH:12][C:13]([C:20](=[O:25])[CH2:21][CH2:22][CH2:23][N:26]5[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]5)=[CH:14][CH:15]=4)[CH2:10][C:9]=3[CH:8]=2)=[O:6])[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1 |f:2.3|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=2CC3=CC(=CC=C3C2C=C1)C(CCCCl)=O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
16.6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(CC)=O
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the solid which is precipitated
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized twice from chloroform-acetone

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCC(=O)C1=CC=2CC3=CC(=CC=C3C2C=C1)C(CCCN1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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